N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide is a useful research compound. Its molecular formula is C34H30N4O3 and its molecular weight is 542.639. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasopressin Receptor Antagonists
A study conducted by Ohkawa et al. (1999) delved into the synthesis and characterization of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives as vasopressin V1 and V2 receptor antagonists. The synthesized compounds showcased high affinity potential for V2 receptors and moderate affinity for V1 receptors. A specific compound, characterized by its affinity and selectivity for V2 receptors, demonstrated significant diuretic effects when orally administered to rats, indicating its potential therapeutic application for conditions like hyponatremia or heart failure where vasopressin antagonism is beneficial (Ohkawa et al., 1999).
Chemical Synthesis and Biological Activity
Ahmed (2017) explored the chemical reactions of certain enaminone derivatives, resulting in the production of compounds with notable anti-inflammatory and antimicrobial activities. This study provided insight into the synthetic versatility of these compounds and their potential applications in developing new therapeutic agents (Ahmed, 2017).
Antitumor Properties
Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which demonstrated curative activity against L-1210 and P388 leukemia. The compound is thought to act as a prodrug modification of an acyclic triazene, highlighting its potential in cancer therapy (Stevens et al., 1984).
Molecular Structures and Pharmaceutical Applications
Salazar et al. (1993) conducted a study on the molecular structures of N-(pyrazol-1-yl) formamide and N-(indazol-1-yl) formamide, utilizing X-ray crystallography and dynamic NMR spectroscopy. The research offered valuable insights into the molecular configurations and electronic properties of these compounds, which can be fundamental in the development of pharmaceuticals (Salazar et al., 1993).
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O3/c1-22-10-5-6-15-27(22)30(39)21-38-29-17-8-7-16-28(29)31(24-11-3-2-4-12-24)36-32(33(38)40)37-34(41)35-26-19-18-23-13-9-14-25(23)20-26/h2-8,10-12,15-20,32H,9,13-14,21H2,1H3,(H2,35,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYJVIOPGRDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(CCC5)C=C4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.